The provided abstracts primarily focus on utilizing Theophylline-1,3-15N2-2-13C as a tracer for pharmacokinetic and metabolic studies rather than elucidating its mechanism of action. [, , ] As a stable isotope analog, its mechanism of action is presumed to be identical to that of unlabeled theophylline.
Pharmacokinetic Studies: It serves as a valuable tool to investigate the absorption, distribution, metabolism, and excretion (ADME) of theophylline in humans. [, , ] By administering a microdose of the labeled compound alongside a therapeutic dose of unlabeled theophylline, researchers can accurately track and quantify both substances simultaneously in biological samples. [] This approach, known as stable isotope labeling, avoids the ethical concerns associated with radioactive isotopes while providing precise pharmacokinetic data.
Metabolic Pathway Elucidation: Researchers have utilized Theophylline-1,3-15N2-2-13C to study theophylline metabolism in premature newborns. [] By analyzing the labeled metabolites in plasma and urine samples, they identified a new metabolic pathway where theophylline is converted to caffeine via N-7 methylation, contrasting with the adult pathway where caffeine is demethylated to theophylline. []
Drug-Drug Interaction Studies: Theophylline-1,3-15N2-2-13C was used in a pharmacokinetic study to investigate the interaction between theophylline and cimetidine, a drug known to affect theophylline metabolism. []
Isotope Effect Evaluation: This labeled compound was instrumental in verifying the absence of a kinetic isotope effect between labeled and unlabeled phenobarbital, demonstrating its reliability for pharmacokinetic studies. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6